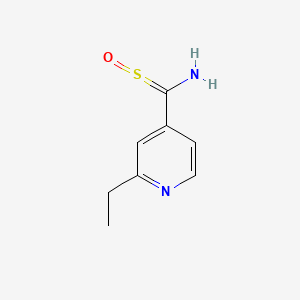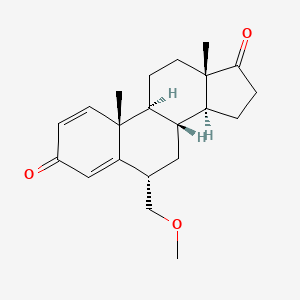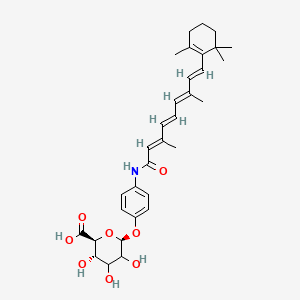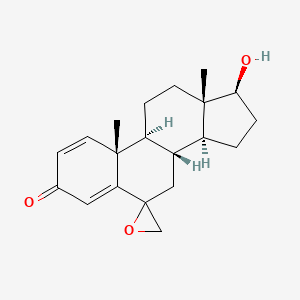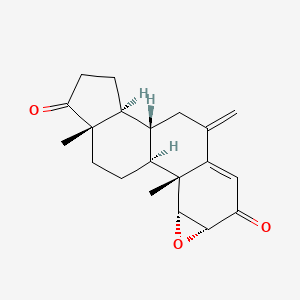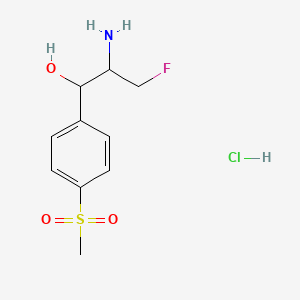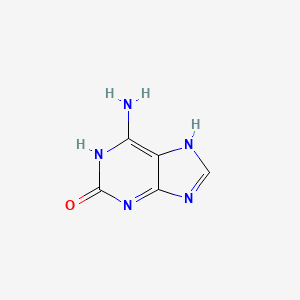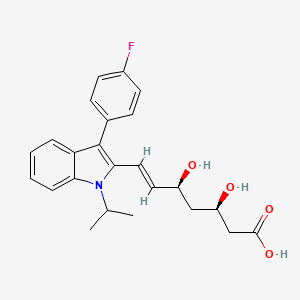
Docetaxel-Verunreinigung 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel Impurity 1 is a byproduct formed during the synthesis of Docetaxel, a chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug. Docetaxel Impurity 1 is one such impurity that needs to be monitored and controlled during the production of Docetaxel .
Wissenschaftliche Forschungsanwendungen
Docetaxel Impurity 1 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Docetaxel formulations. It helps in identifying and quantifying impurities in the drug.
Analytical Chemistry: It is used in the development of analytical methods, such as high-performance liquid chromatography (HPLC), for the detection and quantification of impurities in pharmaceutical compounds.
Toxicological Studies: It is used in studies to assess the potential toxic effects of impurities in pharmaceutical compounds. This helps in ensuring the safety and efficacy of the drug.
Regulatory Compliance: It is used in the preparation of regulatory submissions, such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), to demonstrate the quality and safety of the drug.
Wirkmechanismus
Target of Action
Docetaxel Impurity 1, like its parent compound Docetaxel, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Docetaxel Impurity 1 interacts with its targets by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The interaction of Docetaxel Impurity 1 with microtubules leads to the stabilization of the microtubule structure , promoting the polymerization of microtubules and inhibiting their depolymerization . This impedes the mitosis of tumor cells and eventually leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Docetaxel Impurity 1 is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Docetaxel Impurity 1 prevents the normal function of microtubules during cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of Docetaxel Impurity 1 are likely to be similar to those of Docetaxel, given their structural similarity. Docetaxel shows wide interpatient variability in clearance and toxicity . It is also known that Docetaxel has a narrow therapeutic index . The clearance of Docetaxel is estimated with non-linear mixed effects modeling .
Result of Action
The primary result of the action of Docetaxel Impurity 1 is the induction of cell death . By interfering with the normal function of microtubules and preventing cell division, Docetaxel Impurity 1 causes cells, particularly cancer cells, to undergo apoptosis . This leads to a reduction in tumor size and can potentially lead to the elimination of the tumor .
Action Environment
The action, efficacy, and stability of Docetaxel Impurity 1 can be influenced by various environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its poor water solubility . To overcome this, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared, which remarkably increased the water solubility of Docetaxel . This suggests that the solubility, and therefore the bioavailability and efficacy, of Docetaxel Impurity 1 could potentially be enhanced through similar methods.
Biochemische Analyse
Biochemical Properties
Docetaxel Impurity 1 interacts with several biomolecules, primarily proteins and enzymes involved in cell division . It is known to bind to microtubules, promoting their polymerization and inhibiting their depolymerization . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .
Cellular Effects
The effects of Docetaxel Impurity 1 on cells are profound. It influences cell function by disrupting the cell cycle, particularly at the G2/M phase . This disruption leads to cell death, inhibiting the proliferation of cancer cells . Additionally, it has been shown to have a significant impact on gene expression, specifically downregulating the expression of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, Docetaxel Impurity 1 exerts its effects through its interaction with microtubules . By promoting the polymerization of tubulin and inhibiting its depolymerization, it stabilizes microtubules and disrupts their dynamics . This disruption prevents cell division and promotes cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docetaxel Impurity 1 have been observed to change over time . It has been shown to have a burst effect, followed by a slow drug release . This pattern suggests that the compound has a significant initial impact, which gradually decreases over time .
Dosage Effects in Animal Models
In animal models, the effects of Docetaxel Impurity 1 have been observed to vary with dosage . At a dosage of 1 mg/kg, it was found to be the most effective and safest dose, significantly increasing the cell apoptosis percentage . Higher dosages were found to be lethal .
Metabolic Pathways
Docetaxel Impurity 1 is involved in several metabolic pathways. It is extensively metabolized by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . This metabolism plays a crucial role in the drug’s elimination from the body .
Transport and Distribution
The transport and distribution of Docetaxel Impurity 1 within cells and tissues are complex processes. It is believed to be transported to the peripheral compartments initially, followed by a slow efflux from these compartments .
Subcellular Localization
The subcellular localization of Docetaxel Impurity 1 is primarily associated with microtubules . As it binds to tubulin, a key component of microtubules, it is localized where these structures are found within the cell . This localization is crucial for its role in disrupting microtubule dynamics and inhibiting cell division .
Vorbereitungsmethoden
The preparation of Docetaxel Impurity 1 involves synthetic routes similar to those used in the synthesis of Docetaxel. The process typically includes the following steps:
Starting Materials: The synthesis begins with the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata).
Chemical Reactions: The extracted compound undergoes a series of chemical reactions, including esterification, acylation, and cyclization, to form Docetaxel. During these reactions, various impurities, including Docetaxel Impurity 1, are formed.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
Docetaxel Impurity 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Docetaxel Impurity 1 can be compared with other impurities formed during the synthesis of Docetaxel, such as:
Docetaxel Impurity E: This impurity is formed during the esterification step and has a similar chemical structure to Docetaxel Impurity 1.
Docetaxel Impurity F: This impurity is formed during the acylation step and has a different chemical structure compared to Docetaxel Impurity 1.
Docetaxel Impurity G: This impurity is formed during the cyclization step and has a unique chemical structure compared to Docetaxel Impurity 1.
The uniqueness of Docetaxel Impurity 1 lies in its specific formation pathway and its potential impact on the quality and safety of Docetaxel .
Eigenschaften
CAS-Nummer |
158810-73-2 |
|---|---|
Molekularformel |
C46H55Cl2NO16 |
Molekulargewicht |
948.83 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


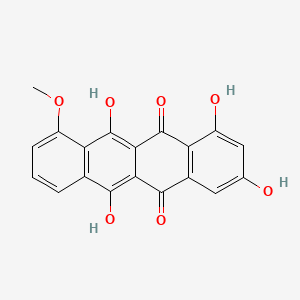
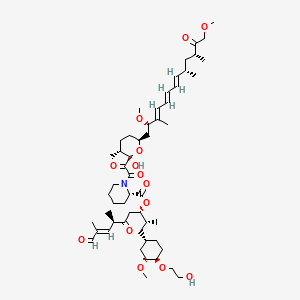
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
